(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Overview
Description
®-2-(4-Chlorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a chlorinated phenyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-Chlorophenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and 2-methylbutanoic acid.
Grignard Reaction: The 4-chlorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Aldol Condensation: The ketone undergoes an aldol condensation with 2-methylbutanoic acid to form the desired product.
Industrial Production Methods: In industrial settings, the production of ®-2-(4-Chlorophenyl)-3-methylbutanoic acid may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Types of Reactions:
Oxidation: ®-2-(4-Chlorophenyl)-3-methylbutanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or alkanes.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-(4-Chlorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(4-Chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- ®-2-(4-Bromophenyl)-3-methylbutanoic acid
- ®-2-(4-Fluorophenyl)-3-methylbutanoic acid
- ®-2-(4-Methylphenyl)-3-methylbutanoic acid
Comparison:
- Uniqueness: The presence of the chlorine atom in ®-2-(4-Chlorophenyl)-3-methylbutanoic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions.
- Reactivity: Compared to its brominated and fluorinated analogs, the chlorinated compound may exhibit different reactivity patterns due to the varying electronegativity and size of the halogen atoms.
- Applications: Each compound may have distinct applications based on its chemical properties and reactivity.
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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